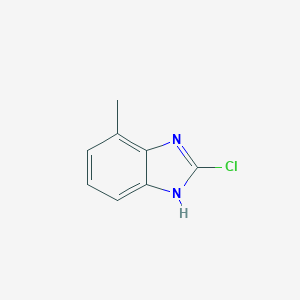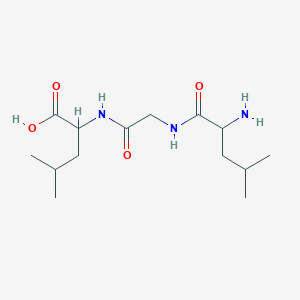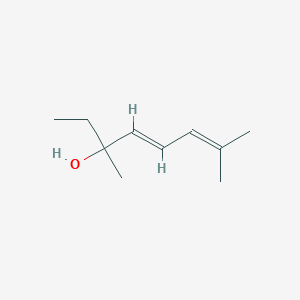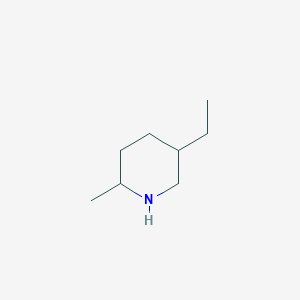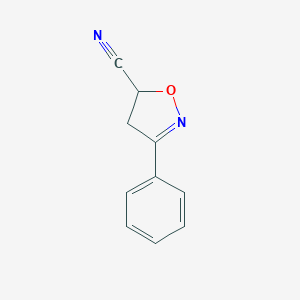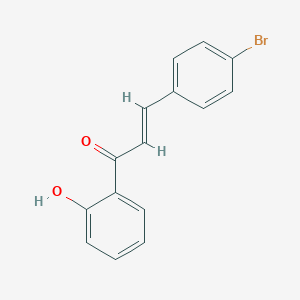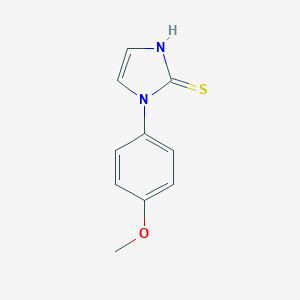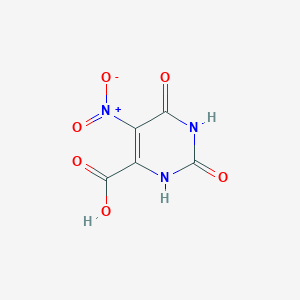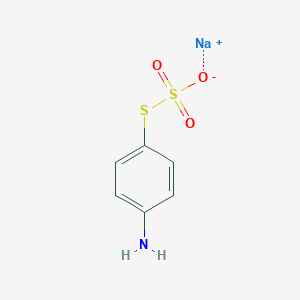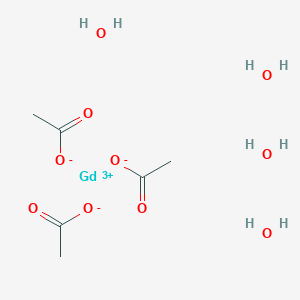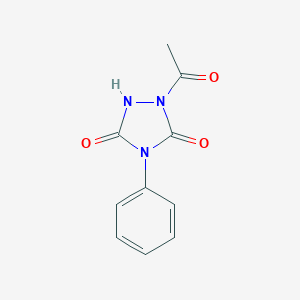
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Overview
Description
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione is an organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound has been studied for its various pharmacological activities, including hypolipidaemic, anti-inflammatory, analgesic, antineoplastic, and aldose reductase inhibitory activities .
Preparation Methods
The synthesis of 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method includes the condensation of diethyl carbonate with hydrazine hydrate to form hydrazinecarboxylate, which is then reacted with phenyl isocyanate to yield 4-phenyl-1-ethoxycarbonylaminourea. This intermediate is then heated with potassium hydroxide solution, followed by acidification with hydrochloric acid to produce 4-phenylurazole .
Chemical Reactions Analysis
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition: It can undergo inverse [4+2] cycloaddition reactions with cyclic alkenes and tetrazines to form annulated dihydropyridazines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets such as DNA and RNA. It has been shown to bind to these nucleic acids, inhibiting their synthesis and thereby exerting its antineoplastic effects . Additionally, its inhibition of aldose reductase helps in reducing the formation of sorbitol, a sugar alcohol that can accumulate and cause cellular damage in diabetic patients .
Comparison with Similar Compounds
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:
4-Phenylurazole: Similar in structure but differs in its specific pharmacological activities.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used as an oxidizing agent and in cycloaddition reactions.
1,2-Diacyl-1,2,4-triazolidine-3,5-diones: These compounds have been studied for their anti-inflammatory properties.
Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)13-10(16)12(9(15)11-13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFZGVRQOGGCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)N(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166883 | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16044-43-2 | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016044432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

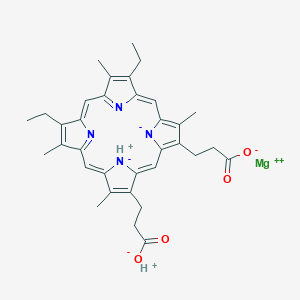
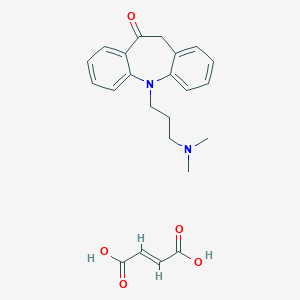
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
